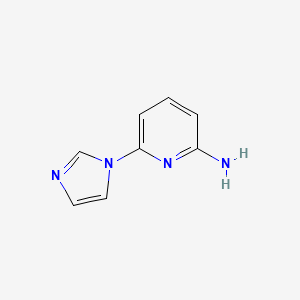

6-(1H-Imidazol-1-yl)pyridin-2-amine

Description

The exact mass of the compound this compound is 160.074896272 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-imidazol-1-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(11-7)12-5-4-10-6-12/h1-6H,(H2,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHACTKOEQFYCPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716982 | |

| Record name | 6-(1H-Imidazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314355-97-9 | |

| Record name | 6-(1H-Imidazol-1-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Disclaimer: Publicly available experimental data for the specific chemical compound 6-(1H-Imidazol-1-yl)pyridin-2-amine is limited. This guide provides a comprehensive overview based on available information for structurally related compounds and predicted properties. The experimental protocols and characterization data should be considered as illustrative examples for compounds within this chemical class.

Introduction

This compound is a heterocyclic organic compound featuring a pyridine ring substituted with an amino group and an imidazole ring. This molecular scaffold is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of both pyridine and imidazole moieties in numerous biologically active molecules. The arrangement of nitrogen atoms in this structure suggests its potential as a ligand for metal complexes and as a pharmacophore capable of engaging in various biological interactions. This document aims to provide a technical overview of its chemical properties, plausible synthetic routes, and potential biological significance, drawing parallels from closely related and well-characterized analogs.

Chemical Structure and Properties

The chemical structure of this compound consists of a 2-aminopyridine core where the hydrogen at the 6th position is substituted by a 1H-imidazol-1-yl group.

Molecular Formula: C₈H₈N₄ Molecular Weight: 160.18 g/mol

Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XlogP | 0.3 | Indicates moderate lipophilicity. |

| Hydrogen Bond Donors | 1 (from the amino group) | |

| Hydrogen Bond Acceptors | 3 (from pyridine and imidazole nitrogens) | |

| Rotatable Bonds | 1 | |

| Topological Polar Surface Area (TPSA) | 57.8 Ų | Suggests good potential for oral bioavailability. |

| pKa (most basic) | 5.5 ± 0.1 | Predicted for the pyridine nitrogen. |

Spectroscopic Data

Specific spectroscopic data for this compound is not published. However, based on its structure, the following characteristic signals can be anticipated:

-

¹H NMR: Aromatic protons on the pyridine and imidazole rings would likely appear in the range of 6.5-8.5 ppm. The protons of the amino group would present as a broad singlet.

-

¹³C NMR: Aromatic carbons would be observed in the downfield region of the spectrum (100-160 ppm).

-

IR Spectroscopy: Characteristic N-H stretching vibrations for the primary amine would be expected around 3300-3500 cm⁻¹. C=N and C=C stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 161.08.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a plausible synthetic route can be devised based on established methods for the N-arylation of imidazoles with halogenated pyridines. A common approach involves a nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

Proposed Synthetic Pathway

A likely synthetic route would involve the reaction of 2-amino-6-chloropyridine with imidazole in the presence of a copper catalyst and a base.

Caption: Proposed Ullmann condensation for synthesis.

General Experimental Protocol

-

Reaction Setup: To a flame-dried round-bottom flask, add 2-amino-6-chloropyridine (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, the imidazole-pyridine scaffold is a common feature in compounds targeting various biological pathways. Derivatives of imidazo[1,2-a]pyridine, a related fused heterocyclic system, have been shown to exhibit a range of biological activities, including anticancer properties. For instance, some 6-substituted imidazo[1,2-a]pyridines have been found to induce cell death in colon cancer cell lines.[1][2] This is often mediated through pathways involving the release of cytochrome c from mitochondria and the activation of caspases 3 and 8.[1]

Given its structural similarity to known kinase inhibitors, it is plausible that this compound could be investigated as an inhibitor of protein kinases, which are crucial regulators of cell signaling.

Caption: Hypothetical kinase inhibition pathway.

Experimental and Characterization Workflow

A typical workflow for the synthesis and characterization of a novel compound like this compound would follow a logical progression from synthesis to purification and detailed structural elucidation.

Caption: General experimental workflow.

Conclusion

This compound represents a molecule of interest for chemical and pharmaceutical research. While specific experimental data is currently lacking in the public domain, this guide provides a foundational understanding of its predicted properties, a plausible synthetic strategy, and potential areas for biological investigation based on the rich chemistry of its constituent heterocyclic systems. Further research is warranted to synthesize and characterize this compound to fully elucidate its chemical and biological properties.

References

The Enigmatic Mechanism of Action of 6-(1H-Imidazol-1-yl)pyridin-2-amine: A Review of Structurally Related Kinase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and preclinical data do not currently provide a specific, detailed mechanism of action for the compound 6-(1H-Imidazol-1-yl)pyridin-2-amine. This guide, therefore, explores the established mechanisms of structurally similar imidazole and pyridine-containing compounds to offer a well-informed perspective on its potential biological activities. The information presented herein is intended for research and informational purposes and should not be construed as a definitive analysis of this specific molecule.

Introduction

The chemical scaffold of this compound, featuring a central pyridine ring linked to an imidazole and an amine group, is a privileged structure in medicinal chemistry. Compounds bearing these moieties are frequently investigated for their potential as therapeutic agents, particularly in the field of oncology. While direct experimental data on this compound is scarce, the extensive research on related molecules provides a strong foundation for hypothesizing its potential biological targets and mechanisms of action. This document will synthesize the available information on analogous compounds to construct a potential mechanistic framework.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the activities of numerous structurally related compounds, it is highly probable that this compound functions as a kinase inhibitor . The pyridine and imidazole rings are common pharmacophores that can interact with the ATP-binding pocket of various kinases, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and differentiation.

Potential Kinase Targets

A survey of the literature on compounds with similar structural motifs reveals a recurring theme of kinase inhibition across several families.

Table 1: Potential Kinase Targets for this compound Based on Structurally Related Inhibitors

| Kinase Family/Target | Structurally Related Compound Class | Representative Inhibitor/Compound Series | Key Cellular Processes |

| PI3K/Akt/mTOR Pathway | Imidazo[1,2-a]pyridines | 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives | Cell growth, proliferation, survival, metabolism |

| Receptor Tyrosine Kinases (RTKs) | Imidazo[1,2-a]pyridines, Pyrazolopyridines | Volitinib (c-Met inhibitor) | Cell growth, differentiation, migration |

| Imidazo[1,2-a]pyridines | FLT3 inhibitors | Hematopoietic cell proliferation and survival | |

| Non-receptor Tyrosine Kinases | Imidazo[4,5-c]pyridines | Src family kinase inhibitors | Cell adhesion, migration, proliferation |

| Serine/Threonine Kinases | Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | CDK4/6 inhibitors | Cell cycle regulation |

| Imidazo[4,5-b]pyridines | Aurora kinase inhibitors | Mitosis, cell division | |

| DNA-Dependent Protein Kinase (DNA-PK) | Imidazo[4,5-c]pyridin-2-ones | DNA-PK inhibitors | DNA damage repair |

Potential Signaling Pathways

Given the likely role of this compound as a kinase inhibitor, it could modulate several critical cancer-related signaling pathways. The following diagrams illustrate these potential pathways, with the hypothesized point of intervention by the compound.

Figure 1: Hypothesized Inhibition of the PI3K/Akt Signaling Pathway. This diagram illustrates the potential for this compound to inhibit PI3K, a key node in a critical cell survival pathway.

Figure 2: Potential Modulation of the MAPK/ERK Signaling Pathway. This figure depicts the possible inhibitory action on receptor tyrosine kinases, which are upstream activators of the MAPK pathway.

Experimental Protocols to Elucidate the Mechanism of Action

To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following protocols are standard methodologies used in drug discovery to characterize kinase inhibitors.

Kinase Panel Screening

Objective: To identify the primary kinase target(s) of the compound.

Methodology:

-

A large panel of recombinant kinases (e.g., >400 kinases) is used.

-

The compound is incubated with each kinase, its specific substrate, and ATP (often radiolabeled [γ-³²P]ATP or using fluorescence-based assays).

-

The kinase activity is measured by quantifying the amount of phosphorylated substrate.

-

The percentage of inhibition by the compound at a fixed concentration (e.g., 1 or 10 µM) is determined.

-

Follow-up dose-response curves are generated for the most inhibited kinases to determine the IC₅₀ values.

In Vitro Cellular Assays

Objective: To assess the effect of the compound on cancer cell viability and to confirm target engagement in a cellular context.

Methodology:

-

Cell Viability Assay (e.g., MTS or CellTiter-Glo®):

-

Cancer cell lines with known kinase dependencies are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the compound for a specified period (e.g., 72 hours).

-

A reagent that measures metabolic activity or ATP levels is added, and the signal is read on a plate reader.

-

The GI₅₀ (concentration for 50% growth inhibition) is calculated.

-

-

Western Blotting:

-

Cells are treated with the compound for various times and at different concentrations.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against the phosphorylated and total forms of the suspected target kinase and its downstream effectors.

-

A decrease in the phosphorylation of the target and its substrates would indicate on-target activity.

-

Figure 3: Proposed Experimental Workflow for Mechanism of Action Studies. This flowchart outlines a logical progression of experiments to identify the biological target and elucidate the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, the wealth of data on structurally related compounds strongly suggests its potential as a kinase inhibitor. The imidazole and pyridine moieties are key components of numerous approved and investigational kinase inhibitors, targeting a wide range of pathways crucial for cancer cell proliferation and survival.

Future research should focus on the systematic experimental evaluation of this compound, as outlined in this guide. Broad kinase screening, followed by cellular assays to confirm on-target activity and assess anti-proliferative effects, will be crucial in uncovering its therapeutic potential. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new class of targeted therapies.

Spectroscopic and Synthetic Overview of 6-(1H-Imidazol-1-yl)pyridin-2-amine

Researchers, scientists, and drug development professionals often require detailed spectroscopic and synthetic information for novel compounds. This technical guide addresses the available data for 6-(1H-Imidazol-1-yl)pyridin-2-amine (CAS 1941253-17-2). Despite a thorough search of scientific databases and commercial supplier information, detailed experimental spectroscopic data (NMR, Mass Spectrometry, and IR) for this specific compound is not publicly available at this time.

This guide will, therefore, provide predicted spectroscopic data for the closely related isomer, 6-(1H-imidazol-1-yl)pyridin-3-amine, and present a general synthetic protocol for a similar class of compounds to offer insight into the methodologies used in this area of medicinal chemistry.

Predicted Spectroscopic Data

While experimental data for this compound is unavailable, predicted data for the related isomer, 6-(1H-imidazol-1-yl)pyridin-3-amine, can offer some insights into the expected spectral characteristics.

Predicted Mass Spectrometry Data for 6-(1H-imidazol-1-yl)pyridin-3-amine

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 161.08217 | 130.9 |

| [M+Na]+ | 183.06411 | 140.3 |

| [M-H]- | 159.06761 | 133.7 |

| [M+NH4]+ | 178.10871 | 148.8 |

| [M+K]+ | 199.03805 | 137.1 |

| [M+H-H2O]+ | 143.07215 | 122.1 |

| [M+HCOO]- | 205.07309 | 154.6 |

| [M+CH3COO]- | 219.08874 | 144.4 |

| [M+Na-2H]- | 181.04956 | 138.4 |

| [M]+ | 160.07434 | 128.9 |

| [M]- | 160.07544 | 128.9 |

Table 1: Predicted mass spectrometry and collision cross section (CCS) values for 6-(1H-imidazol-1-yl)pyridin-3-amine. Data is computationally predicted and should be used for reference purposes only.[1]

General Experimental Protocols

The synthesis of related N-substituted pyridin-2-amine derivatives often involves nucleophilic aromatic substitution or cross-coupling reactions. A general protocol for the synthesis of a related compound, N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine, is presented below to illustrate a typical experimental procedure in this chemical class.

Synthesis of N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine

A mixture of 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine (0.075 g, 0.277 mmol), 4-phenylenediamine (0.045 g, 0.415 mmol), and a 1.25 M solution of HCl in EtOH (226 μL, 0.277 mmol) in n-butanol (5 mL) was stirred and heated in a pressure vial at 180 °C for 16 hours. After cooling, the solvent was evaporated under reduced pressure. The resulting residue was purified by flash column chromatography on silica gel using a mobile phase of CH2Cl2/EtOH (95:5) to yield the title compound as a yellow oil (0.055 g, 58% yield).[2]

The characterization of the synthesized compound involved nuclear magnetic resonance (NMR) (¹H-NMR and ¹³C-NMR), Thin Layer Chromatography-Mass Spectrometry (TLC-MS), high-performance liquid chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel heterocyclic compound like this compound.

References

6-(1H-Imidazol-1-yl)pyridin-2-amine biological activity and screening

An In-depth Technical Guide on the Biological Activity and Screening of 6-(1H-Imidazol-1-yl)pyridin-2-amine and its Core Scaffold

This technical guide provides a comprehensive overview of the biological activities, screening methodologies, and mechanisms of action associated with the this compound core scaffold, a prominent member of the imidazo[1,2-a]pyridine class of compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Biological Activities

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, has been identified as a versatile pharmacophore exhibiting a wide range of biological activities. These activities are primarily centered on anticancer and antimicrobial applications.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant potential as anticancer agents. Studies have reported their efficacy against a variety of cancer cell lines, including those of the colon, breast, and liver.[1][2] The primary mechanisms underlying their anticancer effects include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.[1][3]

One of the most significant findings is the role of these compounds as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2][3] Aberrant activation of the PI3K/AKT pathway is a common feature in many cancers, making it a critical target for therapeutic intervention.[3] Specific derivatives have shown potent inhibitory activity against the PI3Kα isoform.[2][4]

Furthermore, some 6-substituted imidazo[1,2-a]pyridines have been shown to induce cell death in colon cancer cells by triggering the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-3 and caspase-8.[1]

Antimicrobial and Antifungal Activity

The imidazo[1,2-a]pyridine core is also associated with antimicrobial properties. Various derivatives have been synthesized and evaluated for their activity against different strains of bacteria and fungi.[5] Some compounds have shown notable activity against Staphylococcus aureus, Staphylococcus epidermidis, and Mycobacterium tuberculosis.[5]

Other Biological Activities

Beyond cancer and microbial infections, the imidazo[1,2-a]pyridine scaffold has been explored for other therapeutic applications. These include:

-

Antiviral Activity : The scaffold is recognized as a key structural component in several compounds with antiviral properties.[6]

-

Antiprotozoal Activity : Certain derivatives have been investigated for their potential against protozoan parasites, such as those causing visceral leishmaniasis.[7]

-

Anti-inflammatory Activity : The anti-inflammatory potential of this class of compounds has also been reported.[6]

-

Adenosine A2A Receptor Antagonism : Some pyrimidine derivatives containing the imidazole moiety have been identified as potent antagonists of the adenosine A2A receptor, a target for the treatment of Parkinson's disease.[8]

Screening Methodologies and Experimental Protocols

A variety of in vitro and in silico methods are employed to screen and characterize the biological activity of this compound derivatives.

In Vitro Anticancer Screening

A standard workflow for the initial screening of these compounds for anticancer activity is outlined below.

Caption: A general experimental workflow for the in vitro screening of imidazo[1,2-a]pyridine derivatives for anticancer activity.

Cell Viability Assays:

-

Principle: These assays measure the metabolic activity or cellular content of treated cells to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Protocol Outline (MTT Assay):

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

PI3Kα Inhibition Assay:

-

Principle: A scintillation proximity assay (SPA) can be used to measure the inhibition of PI3Kα activity.

-

Protocol Outline:

-

The assay is performed in a 96-well plate containing the PI3Kα enzyme, the substrate (e.g., phosphatidylinositol), and ATP.

-

The test compound is added at various concentrations.

-

The reaction is initiated and allowed to proceed.

-

A scintillation cocktail is added, which emits light when the radiolabeled product of the enzymatic reaction is in close proximity.

-

The amount of light emitted is measured and is proportional to the enzyme activity.

-

The IC50 value for PI3Kα inhibition is calculated.[4]

-

Apoptosis and Cell Cycle Analysis

Caspase Activity Assays:

-

Principle: These assays measure the activity of key executioner caspases (e.g., caspase-3) or initiator caspases (e.g., caspase-8) in cells treated with the compound.

-

Protocol Outline:

-

Lyse the treated and untreated cells.

-

Add a caspase-specific substrate that releases a fluorescent or colorimetric signal upon cleavage.

-

Measure the signal using a fluorometer or spectrophotometer.

-

Cell Cycle Analysis:

-

Principle: Flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Protocol Outline:

-

Treat cells with the compound for a defined period.

-

Harvest and fix the cells.

-

Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

-

Analyze the DNA content of individual cells using a flow cytometer.

-

The resulting histogram reveals the percentage of cells in each phase of the cell cycle.

-

Signaling Pathways

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting PI3Kα, a key enzyme in this pathway.

Caption: Inhibition of the PI3K/AKT signaling pathway by imidazo[1,2-a]pyridine derivatives.

Intrinsic Apoptosis Pathway

Certain 6-substituted imidazo[1,2-a]pyridines have been shown to induce apoptosis through the mitochondrial pathway.

Caption: Induction of the intrinsic apoptosis pathway by 6-substituted imidazo[1,2-a]pyridines.

Quantitative Data

The following tables summarize the reported quantitative data for the biological activity of various imidazo[1,2-a]pyridine derivatives.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound Class | Cell Line | Activity | IC50 (µM) | Reference |

| 6-Substituted imidazo[1,2-a]pyridines | HT-29 (Colon) | Anticancer | - | [1] |

| 6-Substituted imidazo[1,2-a]pyridines | Caco-2 (Colon) | Anticancer | - | [1] |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | HCC827 | Anticancer | 0.09 - 0.43 | [2][3] |

| Imidazo[1,2-a]pyridine derivatives | A375 | Antiproliferative | 0.14 | [4] |

| Imidazo[1,2-a]pyridine derivatives | HeLa | Antiproliferative | 0.21 | [4] |

Table 2: PI3Kα Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

| Compound Class | Activity | IC50 (nM) | Reference |

| 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα Inhibition | 1.94 | [2][3] |

| Imidazo[1,2-a]pyridine derivatives | PI3Kα Inhibition | 1.8 - 670 | [4] |

Conclusion

The this compound core scaffold, as part of the broader imidazo[1,2-a]pyridine family, represents a highly promising area for drug discovery and development. These compounds have demonstrated significant potential as anticancer agents, primarily through the inhibition of the PI3K/AKT signaling pathway and the induction of apoptosis. Their diverse biological activities also extend to antimicrobial, antiviral, and other therapeutic areas. The screening methodologies and pathways detailed in this guide provide a solid foundation for further research and the development of novel therapeutics based on this versatile chemical scaffold. Future work should focus on the synthesis and evaluation of a wider range of derivatives to establish more definitive structure-activity relationships and to optimize their pharmacological profiles for clinical applications.

References

- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of some new Imidazo[1,2-a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of 6-Heterocyclic-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine as Potent Adenosine A2A Receptor Antagonists for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-(1H-Imidazol-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a heterocyclic amine belonging to the imidazopyridine class of compounds. This family of molecules has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly in oncology. This document covers the nomenclature, CAS number, potential synthesis routes, biological activity, and relevant experimental protocols associated with this compound and its close analogs.

Nomenclature and Chemical Identity

-

Systematic Name: this compound

-

CAS Number: 1314355-97-9[1]

-

Molecular Formula: C₈H₈N₄

-

Chemical Class: Imidazopyridine

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1314355-97-9 |

| Molecular Formula | C₈H₈N₄ |

| Structure | Imidazole ring attached to the 6th position of a 2-aminopyridine ring. |

Synthesis and Experimental Workflow

A potential synthetic workflow for related imidazo[1,2-a]pyridines is outlined below.

Caption: Generalized workflow for the synthesis of imidazo[1,2-a]pyridine derivatives.

This protocol is a representative example for the synthesis of the imidazo[1,2-a]pyridine scaffold and is based on methodologies reported in the literature.[2][5]

-

Reaction Setup: To a solution of a substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetonitrile, add the corresponding α-bromo carbonyl compound (1 equivalent).

-

Catalysis (if applicable): For certain reactions, a catalyst like copper silicate (10 mol%) may be added to the mixture.[2]

-

Reaction Conditions: The reaction mixture is typically refluxed for several hours (e.g., 8 hours), and the progress is monitored by Thin Layer Chromatography (TLC).[2][6]

-

Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure.

-

Purification: The crude product is then purified, often by recrystallization from a suitable solvent like hot ethanol or by column chromatography on silica gel to yield the final imidazo[1,2-a]pyridine derivative.[2]

Biological Activity and Mechanism of Action

Derivatives of the imidazo[1,2-a]pyridine scaffold, to which this compound belongs, have demonstrated significant potential as anticancer agents.[7][8] Their biological activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, and the induction of programmed cell death (apoptosis).

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] Hyperactivation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][10] Several studies have identified imidazo[1,2-a]pyridine derivatives as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[7][9] By inhibiting PI3K, these compounds can effectively block downstream signaling through Akt and mTOR, leading to a reduction in tumor cell proliferation and survival.[11]

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridines.

Apoptosis is a form of programmed cell death that is essential for normal tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis. Imidazo[1,2-a]pyridine derivatives have been shown to induce apoptosis in various cancer cell lines, including those from colon, melanoma, and cervical cancers.[3][11] The mechanism of apoptosis induction often involves the intrinsic or mitochondrial pathway. This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases (specifically caspase-3 and caspase-8), ultimately leading to cell death.[3][8][12] Some studies also suggest that this process can be mediated by the tumor suppressor protein p53.[11][12]

Caption: Intrinsic apoptosis pathway induced by imidazo[1,2-a]pyridine derivatives.

While specific quantitative data for this compound is limited in the reviewed literature, data for structurally related 6-substituted imidazo[1,2-a]pyridine derivatives demonstrates their potent anticancer activity.

Table 2: Antiproliferative Activity of Representative 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives [7]

| Compound | HCC827 IC₅₀ (μM) | A549 IC₅₀ (μM) | SH-SY5Y IC₅₀ (μM) | HEL IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |

|---|---|---|---|---|---|

| 13k | 0.09 | 0.43 | 0.16 | 0.11 | 0.24 |

| Gefitinib (Control) | 0.02 | >10 | 5.31 | 8.24 | >10 |

Note: The data presented is for derivatives and not the specific compound of this guide. It serves to illustrate the potential activity of this chemical class.

Key Experimental Protocols

The following protocols are generalized from methodologies used to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives.

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a defined period (e.g., 24 or 48 hours).[11]

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanism of action.

-

Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., Akt, p-Akt, Caspase-3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze the band intensities to determine changes in protein expression levels.

References

- 1. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. libidr.iitism.ac.in [libidr.iitism.ac.in]

- 5. mdpi.com [mdpi.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on 6-(1H-Imidazol-1-yl)pyridin-2-amine Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-(1H-imidazol-1-yl)pyridin-2-amine scaffold and its analogues, particularly those based on the imidazo[1,2-a]pyridine core, have emerged as a promising class of compounds with a wide range of therapeutic applications. This technical guide provides a comprehensive overview of their synthesis, biological activities, structure-activity relationships (SAR), and pharmacokinetic profiles. Detailed experimental protocols for key assays are provided, along with visualizations of relevant signaling pathways and experimental workflows to facilitate further research and development in this area. The primary focus of this document is on the anticancer properties of these derivatives, with a particular emphasis on their mechanism of action involving the inhibition of the PI3K/Akt signaling pathway.

Introduction

The pyridine ring is a fundamental heterocyclic structure found in numerous FDA-approved drugs, highlighting its importance as a scaffold in medicinal chemistry.[1] When fused or substituted with other heterocyclic moieties like imidazole, the resulting compounds often exhibit enhanced biological activities. The this compound core and its related analogue, the imidazo[1,2-a]pyridine system, have been the subject of extensive research due to their potent and diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[2]

Recent studies have identified derivatives of this class that exhibit significant cytotoxic activity against various cancer cell lines.[3][4] A key mechanism underlying their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[3][5] This guide aims to consolidate the current knowledge on these promising compounds, providing a technical resource for researchers and drug development professionals.

Synthesis of this compound Derivatives and Analogues

The synthesis of this compound derivatives and their imidazo[1,2-a]pyridine analogues can be achieved through various synthetic routes. A common and efficient method involves a multi-component condensation reaction.

General Synthetic Scheme for Imidazo[1,2-a]pyridine Derivatives

A widely employed method for the synthesis of imidazo[1,2-a]pyridine derivatives is the one-pot, three-component reaction involving an aryl aldehyde, a 2-aminopyridine, and an isocyanide, often catalyzed by iodine.[6]

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: Synthesis of N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine

This protocol describes a representative synthesis of an imidazo[1,2-a]pyridine analogue.[6]

-

Reaction Setup: To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (1.5 g, 10 mmol), 2-aminopyridine (0.94 g, 10 mmol), tert-butyl isocyanide (1.2 g, 10 mmol), and ethanol (20 mL).

-

Catalyst Addition: Add iodine (0.5 mol%) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Product Isolation: An orange-yellowish precipitate will form. Filter the precipitate and wash with cold ethanol.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Biological Activity and Mechanism of Action

Derivatives of this compound and its analogues have demonstrated significant biological activity, particularly as anticancer agents. Their mechanism of action is often linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of these compounds against a variety of cancer cell lines. The anticancer activity is often evaluated using in vitro assays such as the MTT assay.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 12b | Hep-2 (Laryngeal) | 11 | [6] |

| HepG2 (Liver) | 13 | [6] | |

| MCF-7 (Breast) | 11 | [6] | |

| A375 (Skin) | 11 | [6] | |

| 13k | HCC827 (Lung) | 0.09 - 0.43 | [5] |

| 5j | COX-2 | 0.05 | [7] |

Mechanism of Action: PI3K/Akt Pathway Inhibition

A significant number of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3Kα isoform.[5] The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival.[3][8][9]

Caption: The inhibitory effect of this compound derivatives on the PI3K/Akt signaling pathway.

Experimental Protocols

In Vitro Anticancer Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][8][9]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[2]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt pathway.[10][11][12]

Caption: A typical workflow for Western blot analysis of PI3K/Akt pathway proteins.

-

Sample Preparation: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, total Akt, PI3K) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Pharmacokinetics

The pharmacokinetic properties of this compound derivatives are crucial for their development as therapeutic agents. In vivo studies in animal models, such as mice, are essential to determine parameters like bioavailability, clearance, and half-life.[13][14]

In Vivo Pharmacokinetic Study Protocol in Mice

-

Animal Model: Use male BALB/c mice (6-8 weeks old).

-

Compound Administration:

-

Blood Sampling: Collect blood samples (e.g., via retro-orbital bleeding) at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and half-life (t1/2) using appropriate software (e.g., WinNonlin).

Table 2: Representative Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Mice

| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | F (%) | Reference |

| 13 | IV | 1 | - | 1340 | 3.6 | - | [13] |

| PO | 3 | 423 | 2430 | 4.1 | 60 | [13] | |

| 18 | IV | 1 | - | 1160 | 3.5 | - | [13] |

| PO | 3 | 310 | 1850 | 4.5 | 53 | [13] |

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. For instance, in a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, the introduction of a fluorine atom to a piperidine ring resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux and improved bioavailability.[14]

Conclusion

The this compound scaffold and its imidazo[1,2-a]pyridine analogues represent a versatile and promising class of compounds for drug discovery, particularly in the field of oncology. Their potent anticancer activity, often mediated through the inhibition of the PI3K/Akt signaling pathway, makes them attractive candidates for further development. This technical guide has provided a comprehensive overview of their synthesis, biological evaluation, and pharmacokinetic properties, along with detailed experimental protocols to aid researchers in this field. Further optimization of this scaffold based on SAR studies holds the potential to yield novel and effective therapeutic agents.

References

- 1. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjpbr.com]

- 8. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to 6-(1H-Imidazol-1-yl)pyridin-2-amine and In Silico Modeling

An In-Depth Technical Guide to the In Silico Modeling of 6-(1H-Imidazol-1-yl)pyridin-2-amine Interactions

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of a theoretical framework for the in silico modeling of this compound. Due to the limited publicly available research specifically on this molecule, this document outlines a robust, generalized workflow. The methodologies are based on common practices for analyzing the interactions of small molecules with protein targets, particularly protein kinases, which are implicated as potential targets for structurally related compounds.

This compound is a heterocyclic organic molecule featuring an imidazole ring linked to a pyridine core. While specific biological targets for this compound are not extensively documented in public literature, the imidazopyridine scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of this core structure have shown activity against a range of protein targets, most notably protein kinases, which are crucial regulators of cell signaling pathways.[1][2]

In silico modeling, or computer-aided drug design (CADD), encompasses a variety of computational techniques used to predict and analyze the interactions between a small molecule (ligand) and its biological target (receptor). These methods are instrumental in modern drug discovery for hit identification, lead optimization, and understanding mechanisms of action at a molecular level.

Hypothetical Target Selection: Protein Kinases

Based on the activities of structurally analogous compounds, protein kinases are a probable target class for this compound. For instance, various imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of kinases such as PI3Kα and cyclin-dependent kinases (CDK4/6).[1][2] These enzymes play a central role in cell cycle progression and signaling pathways often dysregulated in cancer.

For the purpose of this guide, we will consider a generic protein kinase as the hypothetical target to outline the in silico modeling workflow. The protocols described are generally applicable to any protein-ligand interaction study.

In Silico Modeling Workflow

A typical computational workflow to investigate the interaction of a small molecule with a protein target is a multi-step process.

Caption: A generalized workflow for in silico protein-ligand interaction studies.

Detailed Experimental Protocols

Preparation of Protein and Ligand

Protein Preparation:

-

Obtain Protein Structure: A 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built using a server like SWISS-MODEL, based on the amino acid sequence.

-

Pre-processing: The PDB file is "cleaned" by removing water molecules, co-solvents, and any co-crystallized ligands. Missing side chains and loops are modeled in using software like Modeller or the tools within Schrödinger Maestro or Discovery Studio.

-

Protonation: Hydrogen atoms are added to the protein, and the protonation states of ionizable residues (like Histidine, Aspartate, and Glutamate) are assigned at a physiological pH (typically 7.4). This is a critical step for accurate hydrogen bond prediction.

Ligand Preparation:

-

2D to 3D Conversion: A 2D sketch of this compound is converted into a 3D structure using software like ChemDraw or MarvinSketch.

-

Tautomeric and Ionization States: Possible tautomers and ionization states at a given pH are generated.

-

Energy Minimization: The 3D structure of the ligand is subjected to energy minimization using a suitable force field (e.g., MMFF94 or OPLS) to obtain a low-energy, stable conformation.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Grid Generation: A docking grid is defined around the active site of the target protein. For kinases, this is typically the ATP-binding pocket. The grid defines the volume within which the docking algorithm will search for binding poses.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, Glide, or GOLD) is used to place the prepared ligand into the defined grid. The program samples a large number of possible conformations and orientations of the ligand within the active site.

-

Scoring and Pose Selection: Each generated pose is assigned a score based on a scoring function that estimates the binding affinity. The top-scoring poses are then visually inspected to select the most plausible binding mode, considering factors like hydrogen bonds, hydrophobic interactions, and consistency with any known structure-activity relationship (SAR) data.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

Caption: A typical workflow for setting up and running a Molecular Dynamics simulation.

Protocol:

-

System Setup: The best-docked complex is placed in a periodic box of water molecules (e.g., TIP3P). Counter-ions (like Na+ or Cl-) are added to neutralize the system.

-

Energy Minimization: The entire system (protein, ligand, water, ions) is energy-minimized to remove any steric clashes.

-

Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at the target pressure (e.g., 1 atm). This is done in two phases: NVT (constant volume) and NPT (constant pressure).

-

Production Run: The simulation is run for a significant period (e.g., 50-200 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the persistence of intermolecular hydrogen bonds.

Binding Free Energy Calculations

These methods provide a more accurate estimate of binding affinity than docking scores.

-

MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (or Generalized Born Surface Area) methods are popular end-point methods. They are computationally less expensive than methods like free energy perturbation.

-

Calculation: Snapshots are extracted from the stable portion of the MD trajectory. For each snapshot, the binding free energy is calculated as the difference between the free energy of the complex and the free energies of the receptor and ligand individually.

Data Presentation

Quantitative results from these in silico studies should be summarized in a clear, tabular format for easy comparison.

| Metric | Value | Interpretation |

| Molecular Docking | ||

| Docking Score (kcal/mol) | -8.5 (Example) | A lower score generally indicates a more favorable binding pose. |

| Key H-Bond Residues | GLU-85, LYS-42 (Example) | Identifies critical residues for ligand binding. |

| MD Simulation | ||

| RMSD of Ligand (Å) | 1.5 ± 0.3 (Example) | A low and stable RMSD suggests the ligand remains in its binding pocket. |

| Binding Free Energy | ||

| ΔG_bind (MM/PBSA) (kcal/mol) | -35.2 ± 4.1 (Example) | An estimation of the binding free energy; more negative values indicate higher affinity. |

Visualization of Biological Context

Understanding the signaling pathway in which the target protein operates is crucial for interpreting the potential downstream effects of its inhibition. If the target is a kinase like PI3K, its inhibition would affect the PI3K/Akt/mTOR pathway, which is fundamental to cell growth and survival.

Caption: A simplified diagram of the PI3K/Akt signaling pathway.

Conclusion

This guide has outlined a comprehensive in silico strategy to investigate the molecular interactions of this compound. By employing a combination of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can generate testable hypotheses about its potential protein targets, binding modes, and affinity. These computational insights are invaluable for guiding further experimental validation and accelerating the drug discovery process.

References

6-(1H-Imidazol-1-yl)pyridin-2-amine: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(1H-Imidazol-1-yl)pyridin-2-amine and its core scaffold, imidazopyridine, represent a class of heterocyclic compounds of significant interest in medicinal chemistry. While literature directly pertaining to this compound is limited, the imidazopyridine framework is a well-established pharmacophore found in numerous clinically evaluated and marketed drugs. This technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of imidazopyridine derivatives, with a focus on their role as kinase inhibitors in oncology. Drawing from a wide range of studies, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.

Introduction

The imidazopyridine scaffold is a privileged heterocyclic motif in drug discovery, demonstrating a broad spectrum of biological activities. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for the design of targeted therapeutics. Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents. A significant portion of this research has focused on their utility as kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

This review will delve into the key aspects of imidazopyridine chemistry and pharmacology, providing a foundational understanding for researchers interested in this compound and related analogues.

Synthesis of the Imidazopyridine Core

The synthesis of the imidazopyridine scaffold can be achieved through various synthetic routes. A common and efficient method is the multicomponent coupling reaction.

General Synthetic Protocol: Multicomponent Coupling Reaction

A range of 6-substituted imidazo[1,2-a]pyridines can be synthesized using a multicomponent coupling reaction.[1] An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyridines involves a one-pot three-component condensation.[2] In this approach, an aryl aldehyde and 2-aminopyridine react to form an in situ generated product, which then undergoes a [4+1] cycloaddition with an isocyanide.[2]

Experimental Protocol:

-

Reaction Setup: To a solution of the appropriate 2-aminopyridine in a suitable solvent (e.g., dioxane), add the corresponding aryl aldehyde, an isocyanide (such as tert-butyl isocyanide), and a catalytic amount of iodine.[2]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature.[2]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine derivative.[1][2]

A plausible mechanism for this reaction involves the initial condensation of 2-aminopyridine with an aryl aldehyde to form an imine. This intermediate is then activated by the iodine catalyst, facilitating the nucleophilic addition of the isocyanide, which is followed by cyclization to afford the imidazopyridine core.[2]

Biological Activity and Therapeutic Potential

Imidazopyridine derivatives have been extensively explored for their therapeutic potential, particularly as kinase inhibitors in oncology.

Anticancer Activity

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for drug development. A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been designed and synthesized as potent PI3Kα inhibitors.[3]

One of the most potent compounds in this series, 13k , exhibited submicromolar inhibitory activity against a panel of cancer cell lines and demonstrated a PI3Kα IC50 value of 1.94 nM.[3] Mechanistic studies revealed that compound 13k induces cell cycle arrest at the G2/M phase and promotes apoptosis in HCC827 cells.[3]

Table 1: In Vitro Anticancer Activity of Compound 13k [3]

| Cell Line | IC50 (μM) |

| HCC827 | 0.09 |

| H460 | 0.25 |

| A549 | 0.31 |

| HGC-27 | 0.43 |

| BGC-823 | 0.38 |

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3Kα", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth &\nSurvival", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Compound_13k [label="6-(Imidazo[1,2-a]pyridin-6-yl)\nquinazoline derivative (13k)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [color="#5F6368"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; PIP3 -> PDK1 [color="#5F6368"]; PDK1 -> AKT [color="#5F6368"]; AKT -> mTORC1 [color="#5F6368"]; mTORC1 -> Cell_Growth [color="#5F6368"]; AKT -> Apoptosis [arrowhead=tee, color="#EA4335"]; Compound_13k -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; } PI3K Signaling Pathway Inhibition.

The HGF/c-Met signaling pathway plays a crucial role in cell proliferation, migration, and invasion, and its aberrant activation is implicated in various cancers. A series of triazolopyrazine derivatives featuring an imidazo[1,2-a]pyridine moiety have been developed as highly potent and selective c-Met inhibitors.[4]

Volitinib (compound 28), a prominent example from this series, demonstrated favorable pharmacokinetic properties and significant antitumor activity in a human glioma xenograft model.[4]

Table 2: In Vitro Activity of a c-Met Inhibitor [4]

| Compound | c-Met IC50 (nM) |

| 28 (Volitinib) | 1.1 |

// Nodes Start [label="Start:\nSynthesis of\nImidazopyridine\nDerivatives", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Screening [label="In Vitro\nKinase Assay\n(e.g., c-Met, PI3Kα)", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Assay [label="Cell-Based Assays\n(Proliferation, Apoptosis,\nCell Cycle)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Studies [label="Pharmacokinetic\nStudies\n(in vivo)", fillcolor="#F1F3F4", fontcolor="#202124"]; Efficacy_Studies [label="In Vivo Efficacy\n(Xenograft Models)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Lead\nOptimization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Screening; Screening -> Cell_Assay; Cell_Assay -> PK_Studies; PK_Studies -> Efficacy_Studies; Efficacy_Studies -> End; } Drug Discovery Workflow.

A range of 6-substituted imidazo[1,2-a]pyridines have shown excellent activity against the colon cancer cell lines HT-29 and Caco-2, while exhibiting low toxicity against normal white blood cells.[1] The mechanism of action for these compounds involves the induction of apoptosis, as evidenced by the release of cytochrome c from the mitochondria and the activation of caspases 3 and 8.[1]

Experimental Protocol: Apoptosis Assay [1]

-

Cell Treatment: HT-29 or Caco-2 cells are treated with the imidazo[1,2-a]pyridine compounds for various time points.

-

Cell Lysis: Cells are harvested and lysed to separate cytosolic and mitochondrial fractions.

-

Western Blotting: The cytosolic fraction is analyzed by Western blotting for the presence of cytochrome c.

-

Caspase Activity Assay: Caspase-3 and -8 activities are measured using colorimetric or fluorometric substrate assays.

Other Therapeutic Applications

The therapeutic potential of imidazopyridine derivatives extends beyond oncology.

-

Neurodegenerative Disorders: Certain imidazole derivatives have been investigated for the treatment of neurodegenerative diseases.[5]

-

Gastrointestinal Diseases: Derivatives of imidazo[1,2-a]pyridine have been patented for their use as medicaments in treating gastrointestinal disorders.[6]

-

MSK-1 Inhibition: A novel series of imidazo[4,5-c]pyridines have been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1), a kinase implicated in inflammatory diseases.[7]

Conclusion

The imidazopyridine scaffold is a versatile and valuable platform for the development of novel therapeutics. While specific data on this compound is not extensively available in the public domain, the broader class of imidazopyridine derivatives has demonstrated significant potential, particularly as kinase inhibitors for the treatment of cancer. The synthetic accessibility and the rich structure-activity relationship data available for this class of compounds provide a strong foundation for the future design and development of new and improved therapeutic agents. Further investigation into the specific properties and activities of this compound is warranted to fully elucidate its potential.

References

- 1. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor in clinical development for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7342118B2 - Imidazole compounds for the treatment of neurodegenerative disorders - Google Patents [patents.google.com]

- 6. US20080255358A1 - Derivatives of Imidazo [1,2-A] Pyridine Useful as Medicaments For Treating Gastrointestinal Diseases - Google Patents [patents.google.com]

- 7. (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives: a novel class of potent MSK-1-inhibitors [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 6-(1H-Imidazol-1-yl)pyridin-2-amine, a key intermediate in the development of various pharmaceutical agents. The synthesis is achieved through a copper-catalyzed Ullmann-type C-N cross-coupling reaction between 2-amino-6-bromopyridine and imidazole. This method offers a straightforward and efficient route to the desired product, utilizing commercially available and cost-effective reagents. This document outlines the necessary materials, a step-by-step experimental procedure, and expected outcomes based on analogous reactions.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, and its derivatization is of significant interest for the discovery of novel therapeutic agents. The incorporation of an imidazole moiety can modulate the physicochemical properties and biological activity of the parent molecule. The target compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in various disease areas. The described protocol is based on a well-established copper-catalyzed cross-coupling methodology, which is known for its reliability and broad substrate scope.

Reaction Scheme

The synthesis of this compound is accomplished via a copper(I)-catalyzed Ullmann condensation reaction. The reaction proceeds by the coupling of 2-amino-6-bromopyridine with imidazole in the presence of a copper(I) iodide catalyst, a suitable ligand, and a base.

Application Notes and Protocols for Imidazo[1,2-a]pyridine-based Kinase Inhibitors in Cancer Research

Topic: 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as PI3Kα Kinase Inhibitors in Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are based on published research on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives, a class of compounds structurally related to the initially requested 6-(1H-Imidazol-1-yl)pyridin-2-amine. Due to the limited availability of public data on the specific requested compound, this document serves as a representative guide for evaluating similar imidazole-containing kinase inhibitors.

Introduction

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Aberrant activation of this pathway is a frequent event in human cancers, making it a prime target for therapeutic intervention. A novel series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has been identified as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[1][2][3][4][5] This document provides a summary of the biological activity of these compounds and detailed protocols for their evaluation in a cancer research setting.

Mechanism of Action

These compounds are designed to target the ATP-binding pocket of the PI3Kα kinase domain, thereby inhibiting its catalytic activity. This leads to a blockage of the downstream signaling cascade, including the phosphorylation of Akt and mTOR, which in turn can induce cell cycle arrest and apoptosis in cancer cells with a dependency on the PI3K pathway.

Data Presentation

Table 1: In Vitro PI3Kα Inhibitory Activity of Compound 13k

| Compound | Target Kinase | IC50 (nM) | Reference Compound |

| 13k | PI3Kα | 1.94 | HS-173 (positive control) |

Data extracted from a study by Li et al. (2023).[1]

Table 2: Anti-proliferative Activity of Compound 13k against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCC827 | Non-Small Cell Lung Cancer | 0.09 |

| A549 | Non-Small Cell Lung Cancer | 0.21 |

| SH-SY5Y | Neuroblastoma | 0.35 |

| HEL | Erythroleukemia | 0.43 |

| MCF-7 | Breast Cancer | 0.18 |

Data extracted from a study by Li et al. (2023).[1]

Experimental Protocols

PI3Kα Enzymatic Assay

This protocol is for determining the in vitro inhibitory activity of test compounds against the PI3Kα enzyme.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

Test compound (e.g., Compound 13k) and positive control (e.g., HS-173)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound and positive control in DMSO.

-

In a 384-well plate, add the test compound, PI3Kα enzyme, and kinase buffer.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HCC827, A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

Cell Cycle Analysis

This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after treatment with the test compound.

Materials:

-

Cancer cell line (e.g., HCC827)

-

Test compound

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound at the desired concentrations for 24-48 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line (e.g., HCC827)

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-